molecular formula C11H6ClF3N2 B1388607 2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine CAS No. 1214370-14-5

2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

Cat. No. B1388607
M. Wt: 258.62 g/mol
InChI Key: UHDXKDKEIWQILI-UHFFFAOYSA-N
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Description

“2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” is a chemical compound that is used as a building block in organic synthesis . It is a valuable compound in the field of chemistry and is used in various chemical reactions .


Synthesis Analysis

The synthesis of “2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process is not well developed and requires a radical approach .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” is complex. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .


Chemical Reactions Analysis

“2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” is involved in various chemical reactions. One such reaction is the formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” include a refractive index of 1.419, a boiling point of 139-141 °C, and a density of 1.275 g/mL at 25 °C . The compound has a molecular weight of 147.10 .

Safety And Hazards

“2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” is classified as a flammable liquid and can cause eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to handle this compound with personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The future directions for “2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine” involve further development of the protodeboronation process of pinacol boronic esters . This could lead to new transformations and applications in organic synthesis .

properties

IUPAC Name

2-chloro-3-pyridin-3-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-9(7-2-1-3-16-5-7)4-8(6-17-10)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDXKDKEIWQILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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